molecular formula C13H9N3O3S2 B11387003 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387003
M. Wt: 319.4 g/mol
InChI Key: VUNUFNCWEAEXJJ-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that combines the structural features of thiadiazole and chromene. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has been reported to be an efficient method for preparing thiadiazole derivatives, offering shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form hydroxyl derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, hydroxyl derivatives from reduction, and various substituted thiadiazole derivatives from nucleophilic substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The chromene moiety may also contribute to the compound’s biological activities by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and chromene-based molecules. Examples include:

Uniqueness

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both thiadiazole and chromene moieties, which confer a combination of properties that are not found in other similar compounds

Properties

Molecular Formula

C13H9N3O3S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H9N3O3S2/c1-20-13-16-15-12(21-13)14-11(18)10-6-8(17)7-4-2-3-5-9(7)19-10/h2-6H,1H3,(H,14,15,18)

InChI Key

VUNUFNCWEAEXJJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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